molecular formula C13H24Cl6O8P2 B033046 Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester CAS No. 38051-10-4

Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester

Cat. No.: B033046
CAS No.: 38051-10-4
M. Wt: 583 g/mol
InChI Key: ZGHUDSLVQAGWEY-UHFFFAOYSA-N
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Description

Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester (CAS No. 38051-10-4), commonly known by trade names such as Amgard V 6 or Antiblaze V 6, is an organohalogen flame retardant with the molecular formula C₁₃H₂₄Cl₆O₈P₂ and a molecular weight of 582.99 g/mol . Structurally, it consists of a central 2,2-bis(chloromethyl)-1,3-propanediyl backbone linked to four 2-chloroethyl phosphate groups. This configuration provides high chlorine content (≈49% by weight) and thermal stability, making it effective in suppressing combustion in polymers and textiles .

Properties

IUPAC Name

[2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloroethyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24Cl6O8P2/c14-1-5-22-28(20,23-6-2-15)26-11-13(9-18,10-19)12-27-29(21,24-7-3-16)25-8-4-17/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHUDSLVQAGWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(=O)(OCCCl)OCC(COP(=O)(OCCCl)OCCCl)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl6O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8028000
Record name Phosgard 2XC20
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Molecular Weight

583.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphoric acid, P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] P,P,P',P'-tetrakis(2-chloroethyl) ester
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CAS No.

38051-10-4
Record name Antiblaze 100
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Record name 2,2-Bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)
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Record name Phosphoric acid, P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] P,P,P',P'-tetrakis(2-chloroethyl) ester
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Record name Phosgard 2XC20
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Record name 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)
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Record name 2,2-BIS(CHLOROMETHYL)-1,3-PROPANEDIYL BIS(BIS(2-CHLOROETHYL) PHOSPHATE)
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Mechanism of Action

Biological Activity

Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester (CAS Number: 38051-10-4), is a complex organophosphorus compound widely utilized as a flame retardant. Its chemical structure comprises multiple chloroethyl groups and a phosphoric acid moiety, which contribute to its biological activity and environmental impact.

  • Chemical Formula : C13H24Cl6O8P2
  • Molecular Weight : 582.97 g/mol
  • IUPAC Name : 1-{[bis(2-chloroethoxy)phosphoryl]oxy}-2-({[bis(2-chloroethoxy)phosphoryl]oxy}methyl)-3-chloro-2-(chloromethyl)propane
  • Structure : Chemical Structure

Biological Activity Overview

Phosphoric acid esters are known for their diverse biological activities, including toxicity to aquatic organisms and potential endocrine disruption. The biological activity of this specific compound can be categorized into several key areas:

1. Toxicity Profile

The compound exhibits a notable toxicity profile towards various organisms. According to predictive models, it has an estimated LC50 value of approximately 0.254 mg/L for fish, indicating a moderate level of toxicity in aquatic environments .

Organism LC50 (mg/L) Reference
Fish0.254
Aquatic InvertebratesNot specified

2. Environmental Persistence

This compound is categorized as persistent in the environment but is not bioaccumulative. This persistence raises concerns regarding long-term exposure and accumulation in ecosystems .

3. Endocrine Disruption Potential

Research indicates that organophosphate esters can interfere with endocrine function. In vitro studies have shown that compounds similar to this ester can disrupt hormonal pathways, leading to developmental and reproductive issues in various species .

Case Study 1: Aquatic Toxicity Assessment

A study conducted on the effects of various organophosphate flame retardants on fish species highlighted the toxicological impacts of phosphoric acid esters. The findings suggested that exposure to these compounds resulted in significant behavioral changes and mortality rates among test subjects .

Case Study 2: Environmental Monitoring

Monitoring studies in Arctic biota revealed the presence of various organophosphorus flame retardants, including this compound. The research indicated low levels of contamination but raised concerns about the potential for bioaccumulation in higher trophic levels .

Research Findings

Recent investigations into the biological activity of phosphoric acid esters have focused on their mechanisms of action:

  • Neurotoxicity : Some studies suggest that these compounds may act as neurotoxic agents by inhibiting acetylcholinesterase activity, although specific data for this compound remain limited.
  • Developmental Toxicity : Research has demonstrated that exposure to similar organophosphate compounds can lead to developmental abnormalities in vertebrate models such as zebrafish .

Comparison with Similar Compounds

Phosphoric Acid, 2,2-Bis(chloromethyl)-1,3-Propanediyl Tetrakis(2-Chloroethyl) Ester vs. 2,2-Bis(chloromethyl)propane-1,3-diyl Bis(dichlorophosphate) (CAS 5305-82-8)

Property Target Compound (CAS 38051-10-4) CAS 5305-82-8
Molecular Formula C₁₃H₂₄Cl₆O₈P₂ C₅H₈Cl₆O₄P₂
Molecular Weight 582.99 g/mol 406.78 g/mol
Chlorine Content ~49% ~52%
Structure Four 2-chloroethyl phosphate groups Two dichlorophosphate (PO₂Cl₂) groups
Application Flame retardant in polymers/textiles Limited industrial use
Regulatory Status EPA-listed organohalogen flame retardant Not widely regulated

Key Differences :

  • The target compound’s larger molecular size and additional 2-chloroethyl groups enhance polymer compatibility and flame-retardant efficiency compared to the simpler dichlorophosphate analog .
  • Higher thermal stability of the target compound makes it suitable for high-temperature processing .

Comparison with Tris(2-Chlorophenyl) Phosphate (CAS 631-44-7)

Property Target Compound (CAS 38051-10-4) Tris(2-Chlorophenyl) Phosphate
Molecular Formula C₁₃H₂₄Cl₆O₈P₂ C₁₈H₁₂Cl₃O₄P
Chlorine Content ~49% ~25%
Structure Aliphatic chlorinated chains Aromatic chlorophenyl groups
Thermal Stability High (melting point: 275°C) Moderate (boiling point: 465°C)
Hydrolytic Stability Lower due to aliphatic groups Higher due to aromatic rings
Application Polymers, textiles Plastics, hydraulic fluids

Key Differences :

  • The aromatic structure of tris(2-chlorophenyl) phosphate provides better resistance to hydrolysis but may compromise compatibility with non-polar polymers .
  • The target compound’s aliphatic design offers superior flame suppression in flexible materials like foams .

Organohalogen Flame Retardants with Different Backbones

Comparison with Decabromodiphenyl Ethane (DBDPE, CAS 85535-84-8)

Property Target Compound (CAS 38051-10-4) DBDPE
Halogen Type Chlorine Bromine
Molecular Weight 582.99 g/mol 971.22 g/mol
Mechanism Gas-phase radical scavenging Solid-phase char formation
Environmental Concerns Persistent, bioaccumulative Persistent, toxic degradation products

Key Differences :

  • Brominated DBDPE is more effective per unit mass but faces stricter regulations due to brominated dioxin formation .
  • The target compound’s phosphate groups may reduce smoke emission compared to brominated alternatives .

Non-Flame Retardant Chlorinated Compounds

Nitrosourea Derivatives (e.g., 1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea)

While structurally distinct, nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (–3) share chlorinated alkyl groups but function as alkylating chemotherapeutic agents. Unlike the target compound, they degrade into reactive isocyanates and carbamoylating agents, targeting DNA and proteins in cancer cells .

Preparation Methods

Phosphorylation of Chlorinated Diol Precursors

The primary route involves reacting 2,2-bis(chloromethyl)-1,3-propanediol with phosphorylating agents. A patented method for analogous phosphate esters (e.g., tris(2-chloroethyl) phosphate) employs phosphorus oxychloride (POCl₃) and ethylene oxide in the presence of titanium tetrachloride (TiCl₄) as a catalyst. Adapted for this compound, the reaction proceeds as:

  • Chlorinated Diol Preparation :

    • 2,2-bis(chloromethyl)-1,3-propanediol is synthesized via chlorination of 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol derivative) using thionyl chloride or phosphorus pentachloride.

  • Esterification :

    • The diol reacts with bis(2-chloroethyl) phosphorochloridate (ClPO(OCH₂CH₂Cl)₂) in a 1:2 molar ratio.

    • TiCl₄ (0.1–0.5 wt%) catalyzes the reaction at 56 ± 6°C , with pH maintained at 6.0 to prevent hydrolysis.

  • Byproduct Removal :

    • Excess ethylene oxide or 2-chloroethanol is removed under negative pressure (400 mmHg) at 55–60°C .

Stepwise Esterification

An alternative approach uses sequential esterification to ensure regioselectivity:

  • Monophosphate Formation :

    • React 2,2-bis(chloromethyl)-1,3-propanediol with one equivalent of phosphoric acid to form a monophosphate intermediate.

  • Chloroethylation :

    • Introduce 2-chloroethyl groups via reaction with 2-chloroethanol and POCl₃ , using N,N-dimethylformamide (DMF) as a solvent.

  • Final Esterification :

    • The intermediate undergoes further phosphorylation with 2-chloroethyl phosphorodichloridate to yield the tetrakis(2-chloroethyl) ester.

Reaction Optimization and Challenges

Catalytic Efficiency

Titanium tetrachloride enhances reaction rates by activating phosphoryl chloride groups. In the patented method, a 0.09% TiCl₄ loading reduced reaction time to 1.5–3 hours while achieving >95% conversion. Competing catalysts like aluminum chloride or zinc chloride showed lower efficiency due to side reactions with chlorinated alcohols.

Temperature and pH Control

  • Temperature : Maintaining 56 ± 6°C prevents thermal decomposition of chlorinated intermediates.

  • pH : A neutral pH (6.0 ) minimizes hydrolysis of phosphate esters, which is critical given the compound’s sensitivity to moisture.

Purification and Isolation

Washing and Neutralization

Crude product undergoes:

  • Rinsing : At 40°C with deionized water to remove unreacted POCl₃.

  • Alkaline Neutralization : Treated with 3–5 wt% sodium hydroxide to hydrolyze residual acid chlorides.

  • Dehydration : Under 0.090 MPa vacuum at 95–105°C to eliminate traces of water and volatile organics.

Analytical Validation

Final product purity (>98%) is confirmed via:

  • Gas Chromatography (GC) : To quantify residual 2-chloroethanol.

  • Nuclear Magnetic Resonance (NMR) : ³¹P NMR confirms phosphate ester linkages, while ¹H NMR verifies chloroethyl groups.

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst Reusability : TiCl₄ can be recovered via distillation, reducing operational costs.

  • Yield Optimization : Stoichiometric excess of 2-chloroethanol (10–15%) ensures complete diol conversion, with unreacted alcohol recycled .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence purity?

The compound is synthesized via esterification of 2,2-bis(chloromethyl)-1,3-propanediol with 2-chloroethyl phosphate derivatives. Key steps involve controlled stoichiometry to avoid cross-contamination by mono- or tri-esters. Reaction temperature (typically 80–120°C) and catalyst selection (e.g., Lewis acids like AlCl₃) significantly impact yield and purity . Post-synthesis purification via fractional crystallization or column chromatography is critical to isolate the target compound from byproducts .

Q. How can structural characterization resolve ambiguities in chlorine substitution patterns?

Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹³C) is essential to confirm the ester linkages and chloromethyl/chloroethyl group positions. For example, ³¹P NMR distinguishes between mono- and di-ester phosphorus environments, while ¹H NMR identifies proton environments near chlorine atoms . X-ray crystallography may further resolve spatial arrangements, though crystallization challenges due to the compound’s high viscosity require specialized solvents (e.g., DMSO-d₆) .

Q. What acute toxicity data are available, and how should conflicting results across species be interpreted?

Acute toxicity studies in rodents (oral LD₅₀: 250–500 mg/kg) and aquatic organisms (LC₅₀: 0.1–1 mg/L) show species-specific variability. Discrepancies arise from metabolic differences in cytochrome P450 enzymes, which degrade organophosphate esters. Researchers must validate models using human hepatocyte assays to assess relevance to human toxicology .

Advanced Research Questions

Q. What experimental designs optimize degradation studies for environmental persistence analysis?

Hydrolysis and photolysis experiments under controlled pH (3–10) and UV exposure (254–365 nm) reveal degradation half-lives ranging from 30 days (alkaline conditions) to >1 year (neutral pH). Advanced LC-MS/MS methods detect intermediates like bis(2-chloroethyl) phosphate, indicating cleavage of ester bonds. Use isotopically labeled analogs (e.g., deuterated derivatives) to track degradation pathways .

Q. How does this compound interact with polymer matrices in flame-retardant applications?

In polyurethane foams, the compound migrates to the polymer surface under thermal stress, forming a char layer via radical scavenging. Thermogravimetric analysis (TGA) coupled with FTIR spectroscopy confirms gas-phase release of HCl and PO· radicals, which inhibit combustion. Compatibility with additives (e.g., synergists like zinc borate) enhances flame-retardant efficiency but requires optimization via cone calorimetry .

Q. What mechanisms underlie its neurotoxic effects in developmental models?

In vitro studies using SH-SY5Y neuronal cells show mitochondrial dysfunction (reduced ATP synthesis) and oxidative stress (↑ ROS levels) at sublethal doses (10–50 µM). Transcriptomic analysis identifies downregulation of BDNF and SYN1, critical for synaptic plasticity. Cross-species comparisons (zebrafish vs. mammalian models) highlight conserved pathways, suggesting utility in predictive toxicology .

Methodological Guidance

Q. How to address discrepancies in carcinogenicity data between in vitro and in vivo models?

In vitro genotoxicity assays (e.g., Ames test, micronucleus assay) may yield false negatives due to metabolic inactivation. Use ex vivo models (e.g., precision-cut liver slices) with intact metabolic pathways to reconcile data. For in vivo carcinogenicity, prioritize chronic exposure studies (>24 months) in rodents, monitoring tumors in high-biotransformation organs (liver, kidney) .

Q. What analytical techniques quantify trace residues in environmental samples?

Solid-phase extraction (SPE) with C18 cartridges followed by GC-ECD or LC-HRMS achieves detection limits of 0.01–0.1 ng/L in water. For soil/sediment, pressurized liquid extraction (PLE) with acetone:hexane (1:1) minimizes matrix interference. Validate methods using EPA 8270 guidelines to ensure reproducibility .

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